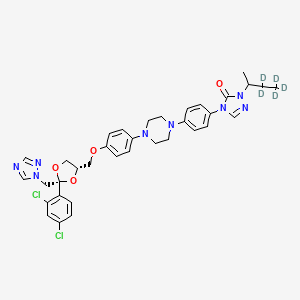

Ticagrelor-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

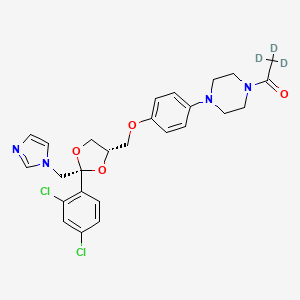

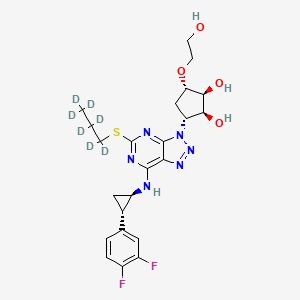

Ticagrelor-d7 is a deuterated form of Ticagrelor, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome (ACS) and other conditions that increase the risk of heart attacks . It is intended for use as an internal standard for the quantification of ticagrelor .

Synthesis Analysis

The synthesis of Ticagrelor, which Ticagrelor-d7 is a deuterated form of, is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . An improved and cost-effective process for preparation of Ticagrelor has been developed .Molecular Structure Analysis

Ticagrelor-d7 is the deuterium labeled Ticagrelor . This means that some hydrogen atoms in the molecular structure of the drug are replaced with deuterium atoms .Chemical Reactions Analysis

The synthesis of Ticagrelor involves a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology .Physical And Chemical Properties Analysis

Ticagrelor-d7 is a solid off-white substance . It has a molecular formula of C23H21D7F2N6O4S and a molecular weight of 529.6 .科学研究应用

Bioequivalence Studies

Ticagrelor-d7: is utilized as an internal standard in bioequivalence studies to ensure the consistency and accuracy of pharmacokinetic measurements . This application is crucial for determining the equivalence of a generic drug to its brand-name counterpart, which is essential for regulatory approval.

Immunological Probes

Innovative immunological probes using Ticagrelor-d7 have been developed for rapid monitoring of ticagrelor levels in biological fluids . These probes, known as Quenchbodies (Q-bodies), offer a faster and more sensitive alternative to traditional methods, enabling quick preoperative detection of blood drug concentration, which is vital for surgical planning and risk mitigation.

Platelet Aggregation Inhibition

Ticagrelor-d7: plays a role in the study of platelet aggregation inhibition, where it serves as a comparator in the analysis of ticagrelor’s effectiveness . This application is significant for the development of new antiplatelet therapies and for understanding the pharmacodynamics of ticagrelor.

Pleiotropic Effects Analysis

Research into the pleiotropic effects of ticagrelor, such as cardioprotection and anti-inflammatory properties, often employs Ticagrelor-d7 as a reference compound . This allows for a deeper understanding of the drug’s multifaceted impact on the human body beyond its primary use as an antiplatelet agent.

Drug-Drug Interaction Studies

Ticagrelor-d7: is used in studies investigating drug-drug interactions, particularly how ticagrelor interacts with other medications metabolized by the same pathways . This research is critical for identifying potential adverse reactions and optimizing drug regimens for patients.

Process Research and Development

The synthesis and development of ticagrelor involve Ticagrelor-d7 as a key component in establishing safe and efficient production processes . This includes the optimization of reaction stages and the establishment of safety parameters, which are essential for the large-scale manufacturing of pharmaceuticals.

作用机制

Target of Action

Ticagrelor-d7, like its parent compound Ticagrelor, primarily targets the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in the formation of blood clots .

Mode of Action

Ticagrelor-d7 acts as a reversible antagonist of the P2Y12 receptor . It binds to the receptor, changing its conformation and inhibiting the binding of adenosine diphosphate (ADP), a molecule that normally triggers platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor by Ticagrelor-d7 affects the ADP-induced platelet aggregation pathway . This results in the prevention of thrombosis, reducing the risk of myocardial infarction and ischemic stroke . Additionally, Ticagrelor-d7 has been found to inhibit the NLRP3 inflammasome, which plays a critical role in the innate immune system .

Pharmacokinetics

Ticagrelor-d7 is rapidly absorbed by the body after oral administration . It exhibits inherent activity without requiring metabolic activation, and binds reversibly to the P2Y12 receptor . The CYP4F2 rs2074900 single nucleotide polymorphism (SNP) has been found to have a significant effect on the pharmacokinetics of Ticagrelor .

安全和危害

未来方向

属性

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKWJQXRCDYSHL-MHTCSOGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why is Ticagrelor-d7 used in these studies instead of regular Ticagrelor?

A1: Ticagrelor-d7, a deuterated form of Ticagrelor, serves as an internal standard (IS) in the described analytical methods [, ]. Internal standards are crucial in mass spectrometry analysis to correct for variations during sample preparation and ionization. Because Ticagrelor-d7 has a nearly identical structure to Ticagrelor but a slightly different mass due to the presence of deuterium atoms, it co-elutes with the analyte of interest. By comparing the signal intensities of Ticagrelor and Ticagrelor-d7, researchers can achieve more accurate and reliable quantification of Ticagrelor in plasma samples [, ].

Q2: What analytical techniques benefit from the use of Ticagrelor-d7?

A2: The research highlights the application of Ticagrelor-d7 in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) methods [, ]. The papers describe the development and validation of these methods for determining Ticagrelor concentrations in human plasma. The use of Ticagrelor-d7 as an IS is specifically beneficial in this context as it improves the precision and accuracy of Ticagrelor quantification, even at low concentrations [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。